3-Fluoro-1-isopropylpyrrolidin-2-one
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Overview
Description
3-Fluoro-1-isopropylpyrrolidin-2-one is a fluorinated pyrrolidinone derivative Pyrrolidinones are five-membered lactams that are widely recognized for their versatile reactivity and significant biological activities
Preparation Methods
The synthesis of 3-Fluoro-1-isopropylpyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the selective fluorination of pyrrolidinone derivatives. This process typically includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom at the desired position .
Industrial production methods often involve the large-scale synthesis of fluorinated pyrrolidinones using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalytic systems to enhance the efficiency of the fluorination reaction .
Chemical Reactions Analysis
3-Fluoro-1-isopropylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
3-Fluoro-1-isopropylpyrrolidin-2-one has a wide range of scientific research applications:
Chemistry: It serves as a valuable building block in organic synthesis, enabling the construction of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural properties.
Medicine: Fluorinated pyrrolidinones are investigated for their potential therapeutic applications, including as antiviral and anticancer agents.
Mechanism of Action
The mechanism of action of 3-Fluoro-1-isopropylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target .
Comparison with Similar Compounds
3-Fluoro-1-isopropylpyrrolidin-2-one can be compared with other similar compounds, such as:
3-Fluoropyrrolidin-2-one: Lacks the isopropyl group, resulting in different reactivity and biological activity.
1-Isopropylpyrrolidin-2-one: Lacks the fluorine atom, leading to reduced chemical stability and reactivity.
3-Chloro-1-isopropylpyrrolidin-2-one: Substitutes chlorine for fluorine, which can alter the compound’s electronic properties and reactivity
The uniqueness of this compound lies in the combined presence of the fluorine atom and the isopropyl group, which enhances its chemical properties and broadens its range of applications.
Properties
Molecular Formula |
C7H12FNO |
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Molecular Weight |
145.17 g/mol |
IUPAC Name |
3-fluoro-1-propan-2-ylpyrrolidin-2-one |
InChI |
InChI=1S/C7H12FNO/c1-5(2)9-4-3-6(8)7(9)10/h5-6H,3-4H2,1-2H3 |
InChI Key |
PGCAYPJPICQULU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC(C1=O)F |
Origin of Product |
United States |
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